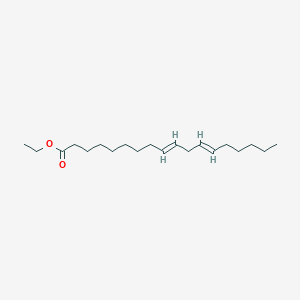
Lomevactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lomevactone, also known by its developmental code name DR-250, is a chemical compound with the IUPAC name 4-(4-Chlorophenyl)-6-methyl-3-phenyltetrahydro-2H-pyran-2-one. It was synthesized and assayed in the 1980s as a psychostimulant and antidepressant but was never marketed . The compound has a molecular formula of C18H17ClO2 and a molar mass of 300.78 g/mol .
Preparation Methods
The synthesis of lomevactone involves several steps:
Conjugate 1,4-alkylation reaction: This reaction occurs between 4-chlorobenzylideneacetone and phenylacetonitrile to produce 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile.
Selective reduction: The keto group of the product is selectively reduced to an alcohol using sodium borohydride, resulting in 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile.
Hydrolysis: The nitrile group is hydrolyzed to form 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid.
Lactone formation: The final step involves the formation of the lactone ring, completing the synthesis of this compound.
Chemical Reactions Analysis
Lomevactone undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.
Common reagents used in these reactions include sodium borohydride for reduction and various acids for hydrolysis. The major products formed from these reactions are intermediates in the synthesis pathway, such as 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile and 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid .
Scientific Research Applications
Lomevactone has been primarily studied for its potential as a psychostimulant and antidepressant. Although it was never marketed, research has shown that it possesses psychotherapeutic properties, particularly in its (3R,4R,6R)-stereoisomer form . The compound has been used in various pharmacological studies to understand its effects on the central nervous system and its potential therapeutic applications .
Mechanism of Action
The exact mechanism of action of lomevactone is not fully understood. it is believed to exert its effects by interacting with neurotransmitter systems in the brain, similar to other psychostimulants and antidepressants. The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Lomevactone is structurally related to other compounds in the 2-pyrone class. Similar compounds include:
4-Chlorophenyl-6-methyl-3-phenyltetrahydro-2H-pyran-2-one: A close structural analog with similar psychostimulant properties.
Phenylacetonitrile derivatives: Compounds that share a similar synthetic pathway and chemical properties.
This compound’s uniqueness lies in its specific stereoisomeric form (3R,4R,6R), which has been shown to possess distinct psychotherapeutic properties .
Properties
CAS No. |
81478-25-3 |
|---|---|
Molecular Formula |
C18H17ClO2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-3-phenyloxan-2-one |
InChI |
InChI=1S/C18H17ClO2/c1-12-11-16(13-7-9-15(19)10-8-13)17(18(20)21-12)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3 |
InChI Key |
QSAFSJAOPPHPTK-UHFFFAOYSA-N |
SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE](/img/structure/B1624419.png)








![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]aniline](/img/structure/B1624435.png)



